NS-1619
Overview
Description
NS-1619 is a synthetic compound known for its ability to activate large conductance calcium-activated potassium channels (BK channels). It is widely used in scientific research due to its vasodilating and anti-proliferative properties . The compound has shown potential in protecting cardiac muscle against ischemia and reperfusion injury .
Mechanism of Action
Target of Action
NS-1619, also known as 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, is a potent and selective activator of the large-conductance calcium-activated potassium (BKCa, KCa1.1) channels . These channels are found in a variety of smooth muscle tissues and are characterized by their high conductance for potassium ions .
Mode of Action
This compound interacts with its target, the BKCa channels, by inducing a concentration-dependent decrease in mitochondrial membrane potential . This interaction leads to the opening of these channels, allowing potassium ions to flow out of the cell, leading to membrane hyperpolarization .
Biochemical Pathways
The activation of BKCa channels by this compound plays a crucial role in the modulation of vascular tone due to their calcium- and voltage-dependent mechanisms of activation . The opening of these channels leads to a massive outward flow of K+ ions, leading to membrane hyperpolarization, which counteracts the membrane depolarization and the entry of Ca2+ ions in excitable cells .
Pharmacokinetics
It is known that this compound is a highly effective relaxant with an ec50 of about 10–30 μm in several smooth muscles of blood vessels and other tissues .
Result of Action
The activation of BKCa channels by this compound leads to a decrease in mitochondrial membrane potential . This can result in various cellular effects, including the inhibition of cell proliferation and induction of apoptosis, as observed in A2780 ovarian cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endothelium increases the vasorelaxing potency of BKCa channel openers like this compound . .
Biochemical Analysis
Biochemical Properties
NS-1619 plays a significant role in biochemical reactions, primarily through its interaction with BK channels . It is a highly effective relaxant in several smooth muscles of blood vessels and other tissues . The activation of these channels by this compound leads to a decrease in cellular excitability, thereby influencing various biochemical reactions.
Cellular Effects
This compound has been shown to inhibit the proliferation of A2780 ovarian cancer cells and induce apoptosis . It increases the levels of p53, p21 Cip1, and Bax proteins in A2780 cells . Moreover, this compound has been found to prevent cell injuries caused by H2O2 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BK channels, leading to their activation . This activation results in a decrease in mitochondrial membrane potential . This compound also inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells, potentially through changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit the proliferation of A2780 cells in a dosage and time-dependent manner . DNA content of A2780 cells was significantly decreased after 36 and 48 hours of pretreatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been reported that the opening of K Ca channels with this compound (1 mg/kg; i.p.) can delay protection in mouse hearts .
Metabolic Pathways
Given its role as a BK channel activator, it is likely to be involved in pathways related to potassium ion transport .
Transport and Distribution
Given its role as a BK channel activator, it is likely to be distributed wherever these channels are present .
Subcellular Localization
Given its role as a BK channel activator, it is likely to be localized wherever these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of NS-1619 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
NS-1619 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
NS-1619 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of BK channels and their role in various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BK channels.
Comparison with Similar Compounds
Similar Compounds
SCA40: Another BK channel activator with similar properties.
NS004: A compound with comparable effects on BK channels.
BMS 204352: Known for its vasodilating properties and activation of BK channels.
Uniqueness of NS-1619
This compound is unique due to its high potency and selectivity for BK channels. It has been extensively studied for its vasodilating and anti-proliferative properties, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMCMWKHSDUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165363 | |
Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153587-01-0 | |
Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS 1619 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NS1619 acts primarily as an opener of large-conductance calcium-activated potassium channels (BKCa channels). [, ] This interaction leads to an increase in potassium ion (K+) conductance across the cell membrane. [, , ] This increased K+ efflux hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. [, , ] Downstream effects of this hyperpolarization vary depending on the cell type but can include:
- Vasodilation: In vascular smooth muscle cells, hyperpolarization leads to relaxation and dilation of blood vessels. [, , ]
- Neuroprotection: In neurons, NS1619 can induce preconditioning, protecting them from damage caused by ischemia, oxidative stress, and excitotoxicity. [, , , ]
- Inhibition of cell proliferation: NS1619 has been shown to inhibit the proliferation of various cell types, including endothelial cells, smooth muscle cells, and neuroblastoma cells. [, , , ]
A:
ANone: The provided research focuses on the biological activity of NS1619 and does not provide specific details on its material compatibility, stability under various conditions (e.g., temperature, pH, light exposure), or applications beyond its use in biological research. Further research is needed to fully understand the compound's behavior in different environments and potential non-biological applications.
A: The provided research does not indicate any catalytic properties of NS1619. Its primary mechanism of action is the direct modulation of BKCa channels, not the catalysis of chemical reactions. [, , , ]
ANone: While the provided research articles primarily focus on experimental approaches, computational chemistry and modeling techniques, like molecular docking and pharmacophore modeling, could be utilized to further understand the interaction of NS1619 with BKCa channels and potentially identify structural modifications for improved activity or selectivity.
ANone: The provided research focuses on the immediate effects of NS1619 and does not discuss its long-term stability or formulation strategies. Further research is needed to determine the optimal formulation approaches for enhancing its stability, solubility, and bioavailability for potential therapeutic applications.
ANone: The provided research focuses on the immediate effects of NS1619 in various experimental settings and does not provide detailed information about its absorption, distribution, metabolism, excretion (ADME) profile, or in vivo activity and efficacy beyond acute studies. Further research is needed to fully understand the compound's PK/PD properties.
ANone: Numerous in vitro and in vivo studies demonstrate the efficacy of NS1619 in various experimental models:
- In vitro: NS1619 induces relaxation in isolated blood vessels, [, , , ] inhibits proliferation of various cell types, [, , , ] and protects cultured neurons from damage. [, , , ]
- In vivo: NS1619 has shown promising results in animal models of stroke, [] traumatic brain injury, [] hemorrhagic shock, [] pulmonary hypertension, [] and asthma. [, ]
ANone: The research primarily focuses on the short-term effects of NS1619, and data on its long-term toxicity and safety profile are limited. Further research is necessary to assess potential adverse effects and establish its safety for potential therapeutic applications.
ANone: Research on NS1619 and its role in modulating BKCa channels has provided significant insights into:
- Understanding BKCa channel physiology: NS1619 has been a valuable tool for elucidating the physiological roles of BKCa channels in various tissues and organ systems. [, , , ]
- Exploring therapeutic potential: Studies using NS1619 have highlighted the potential therapeutic benefits of targeting BKCa channels in conditions such as hypertension, stroke, and neurodegenerative diseases. [, , , , , ]
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